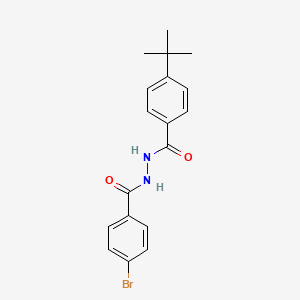![molecular formula C17H17N3OS B5977126 2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)
2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol, also known as ITTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ITTP belongs to the class of triazole compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In
科学研究应用
2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol has been shown to exhibit a wide range of potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. This compound has also been shown to have potential applications in the field of molecular imaging, as it can selectively bind to certain proteins and enzymes in the body, allowing for their visualization using imaging techniques such as positron emission tomography (PET).
作用机制
The mechanism of action of 2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to selectively bind to certain proteins and enzymes, such as carbonic anhydrase, which plays a role in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain metalloenzymes, such as copper-containing enzymes, which play a role in the regulation of oxidative stress in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. This compound has also been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells in vitro. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol in lab experiments is its high selectivity for certain proteins and enzymes, which allows for the targeted detection and visualization of these molecules. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize, making it a potentially useful tool for a wide range of scientific applications. However, one of the main limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving 2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol. One area of interest is the development of new imaging techniques that can utilize the unique properties of this compound for the targeted detection of certain proteins and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and disorders. Finally, there is potential for the development of new derivatives of this compound that may exhibit even greater selectivity and efficacy for certain biological targets.
合成方法
The synthesis of 2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol involves the reaction of 2-hydroxy-4,6-dichlorobenzaldehyde with isopropylthiosemicarbazide and phenylhydrazine in the presence of sodium hydroxide. The resulting product is then subjected to cyclization using acetic acid and sodium nitrite, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
属性
IUPAC Name |
2-(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12(2)22-17-19-18-16(14-10-6-7-11-15(14)21)20(17)13-8-4-3-5-9-13/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMNPNTVSQXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)
![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5977069.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)

![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B5977107.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(methylsulfonyl)piperidine](/img/structure/B5977134.png)
![2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5977149.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B5977159.png)